molecular formula C23H24N6O4S B11314242 4-({2-[(6-{2-[(2-Methylpropanoyl)amino]phenyl}-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanoyl}amino)benzamide

4-({2-[(6-{2-[(2-Methylpropanoyl)amino]phenyl}-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanoyl}amino)benzamide

Cat. No.: B11314242
M. Wt: 480.5 g/mol
InChI Key: RBGZFHNLYDWXSK-UHFFFAOYSA-N
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Description

4-({2-[(6-{2-[(2-Methylpropanoyl)amino]phenyl}-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanoyl}amino)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a triazine ring, a benzamide moiety, and a sulfanyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[(6-{2-[(2-Methylpropanoyl)amino]phenyl}-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanoyl}amino)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.

    Coupling with Benzamide: The final step involves coupling the triazine-sulfanyl intermediate with benzamide under suitable conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-({2-[(6-{2-[(2-Methylpropanoyl)amino]phenyl}-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanoyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the triazine ring can be reduced to form alcohols.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

4-({2-[(6-{2-[(2-Methylpropanoyl)amino]phenyl}-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanoyl}amino)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic applications.

    Materials Science: Exploration of its properties for use in advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 4-({2-[(6-{2-[(2-Methylpropanoyl)amino]phenyl}-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanoyl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The triazine ring and sulfanyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-({2-[(6-{2-[(2-Ethylpropanoyl)amino]phenyl}-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanoyl}amino)benzamide
  • 4-({2-[(6-{2-[(2-Propylpropanoyl)amino]phenyl}-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanoyl}amino)benzamide

Uniqueness

The uniqueness of 4-({2-[(6-{2-[(2-Methylpropanoyl)amino]phenyl}-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanoyl}amino)benzamide lies in its specific structural features, such as the presence of the methylpropanoyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C23H24N6O4S

Molecular Weight

480.5 g/mol

IUPAC Name

4-[2-[[6-[2-(2-methylpropanoylamino)phenyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]propanoylamino]benzamide

InChI

InChI=1S/C23H24N6O4S/c1-12(2)20(31)26-17-7-5-4-6-16(17)18-22(33)27-23(29-28-18)34-13(3)21(32)25-15-10-8-14(9-11-15)19(24)30/h4-13H,1-3H3,(H2,24,30)(H,25,32)(H,26,31)(H,27,29,33)

InChI Key

RBGZFHNLYDWXSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SC(C)C(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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